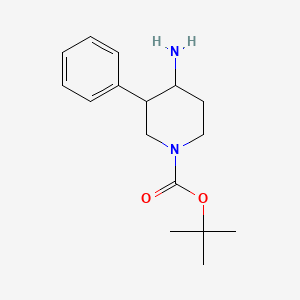

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3-phenylpiperidine with a carboxylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals and as a reference compound in analytical studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .

Wirkmechanismus

The mechanism of action of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

- Tert-butyl 2-amino-3-phenylpiperidine-1-carboxylate

Uniqueness: Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate (TBAP) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications based on recent research findings.

1. Chemical Structure and Properties

TBAP is characterized by the following molecular structure:

- Molecular Formula : C16H24N2O2

- Molecular Weight : 276.38 g/mol

- SMILES Notation : O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C

This compound features a piperidine ring substituted with a tert-butyl group and an amino group, which are significant for its biological activity.

2. Synthesis of TBAP

The synthesis of TBAP typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Piperidine Ring : Utilizing amines and carboxylic acids in a cyclization reaction.

- Substitution Reactions : Introducing the tert-butyl and amino groups through nucleophilic substitutions or coupling reactions.

The efficiency of these methods can vary, with yields often reported between 60% to 80% depending on the specific conditions used in the reactions .

3.1 Anticancer Activity

Recent studies have highlighted TBAP's potential as an anticancer agent. In vitro tests demonstrated that TBAP exhibited cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed a superior ability to induce apoptosis compared to standard chemotherapeutic agents such as bleomycin, suggesting its potential role in cancer therapy .

3.2 Neuroprotective Effects

Research indicates that compounds similar to TBAP may possess neuroprotective properties. The piperidine structure is often associated with interactions at neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases .

3.3 Role in PROTAC Development

TBAP has been identified as a valuable building block in the development of PROTACs (Proteolysis Targeting Chimeras). Its semi-flexible linker properties allow for optimized drug-like characteristics and improved binding affinity to target proteins, enhancing the efficacy of targeted protein degradation strategies .

4. Case Studies

| Study | Findings |

|---|---|

| Study A | Showed TBAP's cytotoxicity against FaDu cells with IC50 values significantly lower than bleomycin. |

| Study B | Investigated TBAP's role as a PROTAC linker, demonstrating enhanced degradation of target proteins in cellular assays. |

| Study C | Evaluated neuroprotective effects in animal models, indicating potential benefits for neurodegenerative conditions. |

5. Conclusion

This compound is a promising compound with diverse biological activities, particularly in cancer therapy and neuroprotection. Its utility in drug development, especially as a linker in PROTACs, underscores its significance in modern medicinal chemistry. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(17)13(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKQDEYFBRXGAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630359 |

Source

|

| Record name | tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632352-60-4 |

Source

|

| Record name | tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.